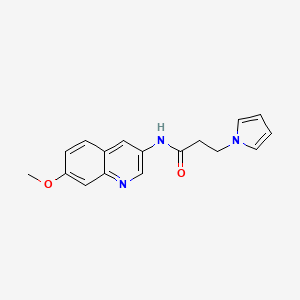![molecular formula C23H24ClN3O3 B11006635 trans-N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11006635.png)
trans-N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-N-(3-CHLORO-4-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone moiety, which is known for its biological activity, and a cyclohexanecarboxamide group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-N-(3-CHLORO-4-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the chloromethoxyphenyl group and the cyclohexanecarboxamide moiety. Common reagents used in these steps include chlorinating agents, methoxylating agents, and amide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
TRANS-N-(3-CHLORO-4-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents at the chloro or methoxy positions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways. Its quinazolinone core is particularly interesting for its potential pharmacological properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Quinazolinone derivatives have been studied for their anti-cancer, anti-inflammatory, and antimicrobial activities, making this compound a promising candidate for drug development.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of TRANS-N-(3-CHLORO-4-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may bind to active sites or allosteric sites on proteins, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and cyclohexanecarboxamide compounds. Examples might include:
- 4-(4-Oxo-3(4H)-quinazolinyl)methylbenzoic acid
- N-(3-Chloro-4-methoxyphenyl)cyclohexanecarboxamide
Uniqueness
The uniqueness of TRANS-N-(3-CHLORO-4-METHOXYPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H24ClN3O3 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-30-21-11-10-17(12-19(21)24)26-22(28)16-8-6-15(7-9-16)13-27-14-25-20-5-3-2-4-18(20)23(27)29/h2-5,10-12,14-16H,6-9,13H2,1H3,(H,26,28) |
InChI Key |
XQVMXHXLRKLALN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B11006553.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11006557.png)

![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11006569.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11006573.png)

![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B11006580.png)
![N-(4-methoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11006586.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11006597.png)
![6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B11006601.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11006605.png)
![1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11006622.png)
![1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11006630.png)
